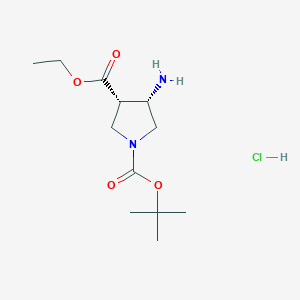

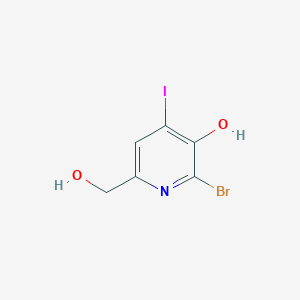

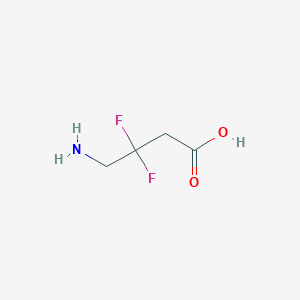

Ethyl 3-(3-((tert-butoxycarbonyl)amino)phenyl)-3-oxopropanoate

Overview

Description

Ethyl 3-(3-((tert-butoxycarbonyl)amino)phenyl)-3-oxopropanoate is a chemical compound. It is related to compounds like 3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid and ethyl 3- { [ (tert-butoxy)carbonyl]amino}-2- (3-methoxyphenyl)propanoate .

Synthesis Analysis

While specific synthesis methods for this compound were not found, related compounds have been synthesized using various methods. For instance, a compound was synthesized with a yield of 95% using sodium borohydride in methanol at -40°C .Scientific Research Applications

Synthesis and Applications in Peptide Chemistry

Ethyl 3-(3-((tert-butoxycarbonyl)amino)phenyl)-3-oxopropanoate and related compounds have been widely researched for their applications in peptide synthesis and organic chemistry. For instance, the utility of such compounds in the synthesis of orthogonally protected amino acids for edeine analogs synthesis was demonstrated, with specific methods facilitating the synthesis of complex amino acids using N-protected diamino propanoic acid as a substrate. This process highlights the compound's role in generating asymmetric carbon atoms in β-hydroxy-γ,δ-diamino products, crucial for the development of peptide-based pharmaceuticals (Czajgucki, Sowiński, & Andruszkiewicz, 2003).

Polymerization and Materials Science

Another application lies in polymer chemistry, where derivatives of this compound, such as ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate, were oligomerized using enzymes as catalysts. This method, conducted in the presence of cyclodextrins, showcases the compound's potential in the enzymatic catalysis of polymerization processes, contributing to advancements in materials science and engineering (Pang, Ritter, & Tabatabai, 2003).

Peptide Synthesis and Coupling Reagents

Furthermore, the synthesis and application of related compounds such as ethyl 2-(tert-butoxycarbonyloxyimino)-2-cyanoacetate (Boc-Oxyma) as an efficient coupling reagent for racemization-free esterification, thioesterification, amidation, and peptide synthesis have been reported. This compound showcases the ability to facilitate complex peptide synthesis with reduced environmental impact due to its ease of preparation and recovery, marking a significant contribution to green chemistry and sustainable pharmaceutical manufacturing processes (Thalluri, Nadimpally, Chakravarty, Paul, & Mandal, 2013).

Antimicrobial Applications

The synthesis of poly(oxazoline)s with terminal quaternary ammonium groups derived from similar compounds demonstrates antimicrobial potential against bacteria such as Staphylococcus aureus. This research points to the compound's role in developing new materials with inherent antimicrobial properties, offering potential applications in medical devices, coatings, and infection control technologies (Waschinski & Tiller, 2005).

Mechanism of Action

Target of Action

Compounds with similar structures have been used in peptide synthesis , suggesting that this compound may interact with peptide or protein targets.

Mode of Action

It is known that the tert-butoxycarbonyl (boc) group is often used to protect amino groups in organic synthesis . This suggests that the compound may interact with its targets by releasing the protected amino group under certain conditions, which can then participate in further reactions.

Biochemical Pathways

Given its potential role in peptide synthesis, it may be involved in the formation of peptide bonds, which are crucial for the structure and function of proteins .

Pharmacokinetics

The presence of the ethyl ester group may enhance its lipophilicity, potentially improving its absorption and distribution .

Result of Action

If it is involved in peptide synthesis as suggested, it may influence the structure and function of proteins, potentially affecting a wide range of cellular processes .

Action Environment

The action of Ethyl 3-(3-((tert-butoxycarbonyl)amino)phenyl)-3-oxopropanoate may be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect the stability of the compound and its ability to release the protected amino group . Furthermore, the presence of other molecules could influence its interactions with its targets.

Properties

IUPAC Name |

ethyl 3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO5/c1-5-21-14(19)10-13(18)11-7-6-8-12(9-11)17-15(20)22-16(2,3)4/h6-9H,5,10H2,1-4H3,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRPSKLVQBGMSRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC(=CC=C1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80695998 | |

| Record name | Ethyl 3-{3-[(tert-butoxycarbonyl)amino]phenyl}-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017781-47-3 | |

| Record name | Ethyl 3-{3-[(tert-butoxycarbonyl)amino]phenyl}-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

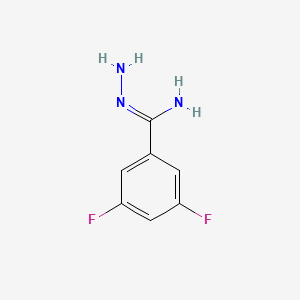

![3-[(2-Aminoethyl)amino]-3-carbamoylpropanoic acid](/img/structure/B1524111.png)